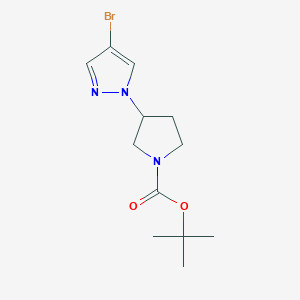

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

CAS No.: 1201657-89-7

Cat. No.: VC2705525

Molecular Formula: C12H18BrN3O2

Molecular Weight: 316.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1201657-89-7 |

|---|---|

| Molecular Formula | C12H18BrN3O2 |

| Molecular Weight | 316.19 g/mol |

| IUPAC Name | tert-butyl 3-(4-bromopyrazol-1-yl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8H2,1-3H3 |

| Standard InChI Key | JCPSQLNKHVGZJG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)Br |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)Br |

Introduction

Chemical Structure and Properties

Molecular Composition

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate possesses the molecular formula C12H18BrN3O2, with a calculated molecular weight of 316.19 g/mol and an exact mass of 315.05824 Da . The compound features a central stereogenic carbon at the 3-position of the pyrrolidine ring, existing in the R configuration. This stereochemical feature is significant as it influences the three-dimensional arrangement of the molecule and potentially its biological interactions.

Physical Properties

The compound's physical and chemical properties have been computationally determined and are summarized in Table 1:

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 316.19 g/mol | PubChem 2.1 |

| Exact Mass | 315.05824 Da | PubChem 2.1 |

| XLogP3-AA | 1.9 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 3 | Cactvs 3.4.6.11 |

The XLogP3 value of 1.9 suggests moderate lipophilicity, indicating a balance between hydrophilic and lipophilic properties. This characteristic is important when considering potential membrane permeability and solubility profiles in various solvents. The absence of hydrogen bond donors and the presence of three hydrogen bond acceptors define the compound's potential for intermolecular interactions, which could influence crystal packing, solubility, and molecular recognition events.

Structural Characteristics

-

The 4-bromopyrazole moiety introduces a reactive site for potential cross-coupling reactions and other transformations.

-

The pyrrolidine ring provides a conformationally constrained cyclic amine that can influence the spatial orientation of attached groups.

-

The Boc protecting group offers temporary protection of the pyrrolidine nitrogen while introducing carbamate functionality.

These structural elements collectively define the reactivity profile, physical properties, and potential applications of the compound.

Structural Analysis

Functional Group Analysis

The compound contains several key functional groups that define its chemical behavior:

-

Pyrazole ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms, contributing to the compound's basicity and potential for coordination with metal ions.

-

Bromine substituent: Positioned at the 4-position of the pyrazole, providing a reactive site for nucleophilic substitution and metal-catalyzed coupling reactions.

-

Carbamate group: The tert-butoxycarbonyl (Boc) protecting group forms a carbamate linkage with the pyrrolidine nitrogen, which is stable under basic and neutral conditions but can be cleaved under acidic conditions.

-

Cyclic amine: The pyrrolidine scaffold represents a secondary amine within a five-membered ring, although its nucleophilicity is moderated by the attached Boc group.

These functional groups interact to create a molecule with selective reactivity patterns and defined physical properties.

Stereochemistry and Configuration

The presence of the (R) stereodescriptor indicates the specific three-dimensional arrangement at the stereogenic carbon of the pyrrolidine ring . This stereochemical feature is significant as it can influence:

-

The spatial orientation of the bromopyrazole relative to the pyrrolidine ring

-

Potential diastereoselectivity in subsequent chemical transformations

-

Recognition by stereoselective biological targets, should the compound be employed in biological studies

The maintenance of this stereochemical integrity would be an important consideration in any synthetic applications of this compound.

Conformational Considerations

With three rotatable bonds identified in its structure, tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate has moderate conformational flexibility . This flexibility primarily arises from:

-

Rotation around the bond connecting the pyrazole to the pyrrolidine

-

Conformational flexibility of the pyrrolidine ring itself

-

Rotational freedom of the tert-butyl group within the Boc protecting group

The pyrrolidine ring typically adopts an envelope conformation, with the substituted carbon (C3) positioned out of the plane formed by the other four atoms. The preferred orientation of the bromopyrazole substituent would likely be influenced by minimizing steric interactions with the Boc group and optimizing electronic effects.

Related Compounds and Structural Comparisons

Structural Analogues

Several structurally related compounds provide context for understanding the chemical space occupied by tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate. These include:

-

tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: A derivative with an amino group replacing the bromine, which would exhibit enhanced nucleophilicity at the pyrazole ring .

-

tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: Contains a boronic ester functionality instead of bromine, making it particularly valuable for Suzuki coupling reactions .

-

tert-butyl (3R)-3-[3-bromo-4-carbamoyl-5-(methylamino)pyrazol-1-yl]pyrrolidine-1-carboxylate: Features additional functionalization on the pyrazole ring with carbamoyl and methylamino groups .

-

(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate: Contains a more complex heterocyclic system with a pyrazolo[3,4-d]pyrimidine core instead of a simple pyrazole .

Comparative Analysis

Table 2 presents a comparison of key properties among these structurally related compounds:

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Potential Reactivity |

|---|---|---|---|

| tert-Butyl (R)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate | 316.19 | 4-bromopyrazole, Boc-pyrrolidine | Cross-coupling reactions at bromine position |

| tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate | 252.31 (approx.) | 4-aminopyrazole, Boc-pyrrolidine | Nucleophilic reactions at amino group |

| tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate | 363.30 | Boronic ester, Boc-pyrrolidine | Suzuki coupling reactions |

| tert-butyl (3R)-3-[3-bromo-4-carbamoyl-5-(methylamino)pyrazol-1-yl]pyrrolidine-1-carboxylate | 388.26 | 3-bromo-4-carbamoyl-5-methylaminopyrazole, Boc-pyrrolidine | Multiple functional group transformations |

| (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate | 430.24 | Iodopyrazolopyrimidine, Boc-pyrrolidine | Cross-coupling at iodine position |

The principal differences among these compounds lie in the substituents on the pyrazole ring, which dramatically alter their reactivity profiles and potential applications. While the brominated derivative offers moderate reactivity in cross-coupling reactions, the boronic ester analog represents an activated species for Suzuki couplings. The amino derivative provides sites for further functionalization through the nucleophilic nitrogen.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume